molecular formula C11H17N3O2 B13631441 2-(Cyclopropylamino)-4-(4-methyl-1h-pyrazol-1-yl)butanoic acid

2-(Cyclopropylamino)-4-(4-methyl-1h-pyrazol-1-yl)butanoic acid

Cat. No.: B13631441
M. Wt: 223.27 g/mol
InChI Key: PTEKSPJWEKOBBH-UHFFFAOYSA-N
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Description

2-(Cyclopropylamino)-4-(4-methyl-1h-pyrazol-1-yl)butanoic acid is a synthetic organic compound that belongs to the class of amino acids. This compound is characterized by the presence of a cyclopropylamino group and a pyrazolyl group attached to a butanoic acid backbone. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclopropylamino)-4-(4-methyl-1h-pyrazol-1-yl)butanoic acid typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:

    Formation of the pyrazole ring: Starting from a suitable precursor, the pyrazole ring can be synthesized through cyclization reactions.

    Introduction of the cyclopropylamino group: This can be achieved by reacting a cyclopropylamine with an appropriate intermediate.

    Formation of the butanoic acid backbone:

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclopropylamino)-4-(4-methyl-1h-pyrazol-1-yl)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can lead to the formation of alcohols or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying its interactions with biological molecules and potential as a biochemical probe.

    Medicine: Investigating its potential as a therapeutic agent due to its structural similarity to bioactive compounds.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(Cyclopropylamino)-4-(4-methyl-1h-pyrazol-1-yl)butanoic acid would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism.

Comparison with Similar Compounds

Similar Compounds

    2-(Cyclopropylamino)-4-(1h-pyrazol-1-yl)butanoic acid: Lacks the methyl group on the pyrazole ring.

    2-(Cyclopropylamino)-4-(4-methyl-1h-imidazol-1-yl)butanoic acid: Contains an imidazole ring instead of a pyrazole ring.

Uniqueness

The presence of the cyclopropylamino group and the specific substitution pattern on the pyrazole ring may confer unique biological activities and chemical reactivity to 2-(Cyclopropylamino)-4-(4-methyl-1h-pyrazol-1-yl)butanoic acid, distinguishing it from similar compounds.

Properties

Molecular Formula

C11H17N3O2

Molecular Weight

223.27 g/mol

IUPAC Name

2-(cyclopropylamino)-4-(4-methylpyrazol-1-yl)butanoic acid

InChI

InChI=1S/C11H17N3O2/c1-8-6-12-14(7-8)5-4-10(11(15)16)13-9-2-3-9/h6-7,9-10,13H,2-5H2,1H3,(H,15,16)

InChI Key

PTEKSPJWEKOBBH-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(N=C1)CCC(C(=O)O)NC2CC2

Origin of Product

United States

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